4-Propylbenzenesulfonyl chloride

Description

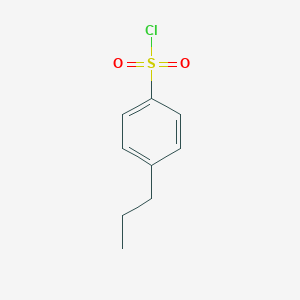

Structure

2D Structure

Properties

IUPAC Name |

4-propylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-2-3-8-4-6-9(7-5-8)13(10,11)12/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEFGAGRZHLNPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371925 | |

| Record name | 4-propylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146949-07-7 | |

| Record name | 4-propylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-N-Propylbenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Propylbenzenesulfonyl Chloride

Abstract

4-Propylbenzenesulfonyl chloride is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals due to the versatile reactivity of the sulfonyl chloride functional group. This guide provides a detailed examination of the primary synthetic pathways for its preparation, focusing on the direct chlorosulfonation of propylbenzene and a two-step approach involving sulfonation followed by chlorination. The document delves into the underlying reaction mechanisms, offers detailed experimental protocols, and discusses critical process parameters, safety considerations, and analytical characterization techniques. This content is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Strategic Importance

This compound serves as a crucial building block for introducing the 4-propylphenylsulfonyl moiety into target molecules. This functional group is prevalent in a range of biologically active compounds. The sulfonyl chloride group (-SO₂Cl) is a potent electrophile, readily reacting with a variety of nucleophiles such as amines, alcohols, and phenols to form stable sulfonamides, sulfonate esters, and other sulfur-containing derivatives, respectively.[1]

The synthesis of arylsulfonyl chlorides is a foundational process in medicinal chemistry. However, traditional methods often present challenges related to regioselectivity, harsh reaction conditions, and the use of hazardous reagents.[1] This guide aims to provide a clear, technically grounded overview of the most reliable and practical methods for synthesizing this compound, emphasizing both chemical theory and practical laboratory execution.

Overview of Primary Synthetic Pathways

Two principal routes dominate the synthesis of this compound. The choice between these pathways often depends on factors such as available starting materials, required scale, purity specifications, and safety infrastructure.

-

Pathway 1: Direct Chlorosulfonation of Propylbenzene. This is a one-step electrophilic aromatic substitution (EAS) where propylbenzene reacts directly with chlorosulfonic acid.[1] It is often favored for its directness but requires careful control due to the highly reactive and corrosive nature of the reagent.

-

Pathway 2: Two-Step Synthesis via 4-Propylbenzenesulfonic Acid. This method involves the initial sulfonation of propylbenzene to form 4-propylbenzenesulfonic acid, which is then converted to the target sulfonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[2][3]

The following sections will explore these pathways in detail.

Pathway 1: Direct Chlorosulfonation of Propylbenzene

This method is the most direct route and involves the reaction of propylbenzene with an excess of chlorosulfonic acid (ClSO₃H).

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. The propyl group (-CH₂CH₂CH₃) is an ortho-, para-directing activator. Due to steric hindrance from the propyl group, the substitution occurs predominantly at the para position. The electrophile in this reaction is believed to be the chlorosulfonium cation (SO₂Cl⁺), generated from the auto-dissociation of chlorosulfonic acid.[4][5]

The mechanism can be summarized in two key steps:

-

Generation of the Electrophile : 3 ClSO₂OH ⇌ SO₂Cl⁺ + 2 SO₃Cl⁻ + H₃O⁺

-

Electrophilic Attack : The π-system of the propylbenzene ring attacks the electrophilic SO₂Cl⁺, forming a resonance-stabilized carbocation intermediate (sigma complex). A base (like SO₃Cl⁻) then abstracts a proton from the ring, restoring aromaticity and yielding the final product, this compound.

Visualizing the Direct Chlorosulfonation Pathway

Caption: Direct synthesis of this compound from propylbenzene.

Experimental Protocol

This protocol is adapted from general procedures for the chlorosulfonation of alkylbenzenes and should be performed with rigorous safety precautions in a well-ventilated fume hood.[6][7]

Materials & Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Propylbenzene | 120.19 | 60.1 g (69.5 mL) | 0.50 |

| Chlorosulfonic Acid | 116.52 | 233.0 g (131.6 mL) | 2.00 |

| Crushed Ice/Water | - | 2 kg | - |

| Dichloromethane (DCM) | 84.93 | 300 mL | - |

| Saturated NaCl (brine) | - | 100 mL | - |

| Anhydrous MgSO₄ | 120.37 | 20 g | - |

Procedure:

-

Setup: Equip a 1 L three-necked, round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a gas trap (e.g., an inverted funnel over a beaker of sodium hydroxide solution) to neutralize the evolving HCl gas.

-

Reagent Charging: Charge the flask with chlorosulfonic acid (2.00 mol) and cool the flask to 0-5 °C using an ice-salt bath.

-

Addition of Substrate: Add propylbenzene (0.50 mol) dropwise from the dropping funnel to the stirred chlorosulfonic acid over 2-3 hours. Crucially, maintain the internal reaction temperature below 10 °C to minimize side reactions and charring. Vigorous HCl evolution will be observed.[6]

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour.

-

Quenching: In a separate large beaker (e.g., 4 L), prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and must be performed with extreme caution.[7] The product will often precipitate or separate as an oily layer.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Washing: Combine the organic extracts and wash them sequentially with cold water (100 mL) and saturated brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Advantages and Disadvantages

-

Advantages:

-

Atom Economy: A direct, one-step process.

-

Cost-Effective: Utilizes readily available and inexpensive starting materials.

-

-

Disadvantages:

-

Harsh Conditions: Employs a large excess of a highly corrosive and water-reactive reagent.[8][9][10]

-

Safety Hazards: The reaction is highly exothermic and produces large volumes of corrosive HCl gas. Quenching is also hazardous.[11]

-

Regioselectivity: While para-substitution is dominant, minor amounts of the ortho-isomer may form, requiring careful purification.

-

Pathway 2: Two-Step Synthesis via Sulfonic Acid Intermediate

This pathway avoids the direct use of chlorosulfonic acid on the starting arene, offering a potentially milder and more controlled, albeit longer, synthetic route.

Step A: Sulfonation of Propylbenzene

Mechanism: Propylbenzene is treated with fuming sulfuric acid (oleum) or concentrated sulfuric acid to introduce a sulfonic acid group (-SO₃H), again, primarily at the para position through an EAS mechanism. The electrophile is sulfur trioxide (SO₃).[12][13]

Protocol:

-

In a flask equipped with a stirrer, add propylbenzene (1.0 mol).

-

Cool the flask to 0 °C and slowly add fuming sulfuric acid (20% SO₃, approx. 1.2 mol) while maintaining the temperature below 20 °C.

-

After addition, warm the mixture to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC or disappearance of the organic layer).

-

The resulting 4-propylbenzenesulfonic acid can often be used directly in the next step or isolated by pouring the mixture into a saturated sodium chloride solution, which precipitates the sodium salt.[14]

Step B: Chlorination of 4-Propylbenzenesulfonic Acid

Mechanism: The sulfonic acid (or its sodium salt) is converted to the sulfonyl chloride using a chlorinating agent. Thionyl chloride (SOCl₂) is commonly used, often with a catalytic amount of N,N-dimethylformamide (DMF).[2][3] The reaction proceeds via the formation of a chlorosulfite intermediate, which then eliminates SO₂ and releases a chloride ion to form the final product.

Protocol:

-

To the crude 4-propylbenzenesulfonic acid (1.0 mol), add thionyl chloride (1.5 mol) and a catalytic amount of DMF (e.g., 0.5 mL).

-

Gently heat the mixture to 70-80 °C under reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After cooling, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The remaining crude this compound is then purified by vacuum distillation as described in Pathway 1.

Visualizing the Two-Step Workflow

Caption: Two-step synthesis of this compound via a sulfonic acid intermediate.

Advantages and Disadvantages

-

Advantages:

-

Improved Control: The two steps can be optimized independently.

-

Milder Conditions: Avoids the use of a large excess of chlorosulfonic acid.

-

Potentially Higher Purity: Can lead to a cleaner product with fewer isomeric impurities.

-

-

Disadvantages:

-

Longer Process: Involves an additional synthetic step and potentially an intermediate isolation.

-

Reagent Handling: Thionyl chloride is also corrosive and moisture-sensitive, requiring careful handling.[15]

-

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the propyl group (a triplet around 0.9 ppm, a sextet around 1.6 ppm, and a triplet around 2.6 ppm) and the aromatic protons (two doublets in the 7-8 ppm region, characteristic of a 1,4-disubstituted ring).

-

¹³C NMR will confirm the number of unique carbon environments.

-

-

Infrared (IR) Spectroscopy: Strong absorption bands will be observed around 1370 cm⁻¹ and 1180 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.

-

Physical Properties: The boiling point and refractive index should be compared to literature values (b.p. 275-276 °C, n20/D 1.5400).

Safety and Handling

The synthesis of this compound involves highly hazardous materials. A thorough risk assessment must be conducted before any experimental work.

-

Chlorosulfonic Acid (ClSO₃H): Extremely corrosive and reacts violently with water, releasing large amounts of heat and toxic gases (HCl, SO₃).[8][9][11] It can cause severe burns to the skin, eyes, and respiratory tract.[16] Always handle in a chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.

-

Thionyl Chloride (SOCl₂): A corrosive liquid that reacts with water to produce HCl and SO₂ gases. It is toxic by inhalation and can cause severe irritation.[15] All handling should be done in a fume hood.

-

General Precautions: All reactions should be conducted behind a safety shield. Ensure appropriate quenching procedures and waste disposal protocols are in place.

Conclusion

Both direct chlorosulfonation and the two-step sulfonation-chlorination sequence are viable and effective methods for preparing this compound. The direct pathway offers speed and simplicity but demands stringent control over reaction conditions and safety measures. The two-step pathway provides greater control and can yield a product of higher purity, making it suitable for applications with strict quality requirements. The ultimate choice of method will be guided by the specific needs of the research or production environment, balancing efficiency, safety, and desired product quality.

References

- ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

- Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor.

- Baxendale, I. R., et al. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry (RSC Publishing).

- New Jersey Department of Health. (2004). Hazard Summary: Chlorosulphonic Acid.

- Veolia North America. (n.d.). Chlorosulfonic Acid Handbook.

- Wallace, D. J., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. NIH Public Access.

- Google Patents. (n.d.). New process for the production of arensulfonyl chloride from arensulfonic acid.

- International Chemical Safety Cards. (n.d.). ICSC 1039 - CHLOROSULFONIC ACID.

- PubChem. (n.d.). Chlorosulfonic acid.

- Google Patents. (n.d.). Method for the preparation of polysulfonyl chlorides of styrene resins.

- Google Patents. (n.d.). Preparation method and technology of 4-isopropyl benzene sulfonyl chloride.

- ResearchGate. (n.d.). Conversion of sulfonate to sulfonylchloride with thionylchloride.

- NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. Organic Chemistry: A Tenth Edition.

- OpenStax. (2023). 16.10 Synthesis of Polysubstituted Benzenes. Organic Chemistry.

- Britannica. (n.d.). Thionyl chloride.

- Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?.

- ResearchGate. (2014). How to carry out a sulfonation reaction?.

- 3D chemistry. (2020, October 4). Chlorosulphonation of benzene. YouTube.

Sources

- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US2867611A - Method for the preparation of polysulfonyl chlorides of styrene resins - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. m.youtube.com [m.youtube.com]

- 6. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. nj.gov [nj.gov]

- 9. info.veolianorthamerica.com [info.veolianorthamerica.com]

- 10. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. ICSC 1039 - CHLOROSULFONIC ACID [chemicalsafety.ilo.org]

- 12. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. 16.10 Synthesis of Polysubstituted Benzenes - Organic Chemistry | OpenStax [openstax.org]

- 14. 4-Propylbenzenesulfonic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 15. Thionyl chloride | chemical compound | Britannica [britannica.com]

- 16. Chlorosulfonic acid | SO2(OH)Cl | CID 24638 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Propylbenzenesulfonyl chloride CAS number and identifiers

An In-Depth Technical Guide to 4-Propylbenzenesulfonyl Chloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key reagent in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core identifiers, physicochemical properties, synthesis, reactivity, applications, and critical safety protocols, grounding all information in authoritative data.

Core Identification and Chemical Identity

This compound is an aromatic sulfonyl chloride characterized by a propyl group substituted at the para-position of the benzene ring. This substitution pattern significantly influences its reactivity and physical properties. The primary identifiers and structural details are crucial for unambiguous sourcing and regulatory compliance.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 146949-07-7 | [1][2][3] |

| IUPAC Name | This compound | [1][2][3] |

| Molecular Formula | C₉H₁₁ClO₂S | [2][3] |

| Synonyms | p-propylbenzenesulfonyl chloride, 4-n-propylbenzenesulfonyl chloride, 4-propylbenzene-1-sulfonyl chloride | [1][2] |

| InChI Key | LEFGAGRZHLNPLS-UHFFFAOYSA-N | [1][2][3] |

| SMILES | CCCc1ccc(cc1)S(Cl)(=O)=O | [1][3] |

| MDL Number | MFCD00041508 | [2] |

| EC Number | 678-414-1 | [1] |

| PubChem CID | 2737222 |[1][2] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and application in various reaction conditions. It is a liquid at room temperature and is sensitive to moisture, a critical consideration for maintaining its reactivity.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 218.70 g/mol | [1][2][3] |

| Physical Form | Liquid | |

| Boiling Point | 275-276 °C (lit.) | [2] |

| Melting Point | 20-22 °C | [2] |

| Density | 1.223 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.5400 (lit.) |

| Sensitivity | Moisture Sensitive |[2] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of propylbenzene. The most common industrial and laboratory-scale method involves direct chlorosulfonation.

General Synthesis Pathway: Chlorosulfonation

The primary route involves the reaction of propylbenzene with an excess of chlorosulfonic acid. The mechanism proceeds via the formation of the highly electrophilic sulfur trioxide (SO₃) in situ, which then attacks the electron-rich benzene ring. The para-position is favored due to the ortho, para-directing nature of the alkyl (propyl) group and to minimize steric hindrance.

A similar, well-documented process is the synthesis of 4-isopropylbenzenesulfonyl chloride, which involves adding cumene (isopropylbenzene) to chlorosulfonic acid at low temperatures.[4] This method can be adapted for propylbenzene, with the key being careful temperature control to suppress the formation of undesired isomers and by-products like sulfones.[4]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol Considerations

-

Reaction Setup: The reaction must be conducted in anhydrous conditions in glassware equipped with a dropping funnel and a gas outlet to vent the hydrogen chloride (HCl) gas by-product safely.

-

Temperature Control: The addition of chlorosulfonic acid to propylbenzene is highly exothermic. The reaction vessel should be cooled in an ice bath to maintain a low temperature (typically 0-10 °C) during the addition to prevent side reactions.

-

Work-up: The reaction mixture is typically quenched by slowly pouring it onto crushed ice. This precipitates the crude sulfonyl chloride, which is insoluble in water.

-

Purification: The crude product is then separated, washed, and can be purified by vacuum distillation.

Chemical Reactivity and Applications in Drug Development

The utility of this compound stems from the high reactivity of the sulfonyl chloride functional group (-SO₂Cl). It is a potent electrophile, readily reacting with a wide range of nucleophiles.

Core Reactivity: Sulfonamide Formation

The most significant reaction is with primary or secondary amines to form sulfonamides. This reaction is fundamental in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous therapeutic agents, including antibiotics, diuretics, and anticonvulsants. The propyl group provides lipophilicity, which can be crucial for modulating a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties.

Key Applications

-

Synthetic Intermediate: It serves as a versatile building block for introducing the 4-propylphenylsulfonyl moiety into more complex molecules.[5]

-

Pharmaceutical Development: It is used as a starting material for creating novel drug candidates.[5] Its derivatives have been explored in various therapeutic areas, as seen in research on antimalarial and antithrombotic agents.[5]

-

Precursor to Other Compounds: It is a key reactant in the synthesis of related compounds like Sodium 4-n-propylbenzenesulfonate and N-(2-aminophenyl)arylsulfonamide.[5]

Sources

- 1. 4-N-Propylbenzenesulphonyl chloride | C9H11ClO2S | CID 2737222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-n-Propylbenzenesulfonyl chloride, 95%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. 4-PROPYLBENZENE-1-SULFONYL CHLORIDE | CAS 146949-07-7 [matrix-fine-chemicals.com]

- 4. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]

- 5. lookchem.com [lookchem.com]

A Spectroscopic Guide to 4-Propylbenzenesulfonyl Chloride: Elucidating Molecular Structure

This technical guide provides an in-depth analysis of the spectral data for 4-propylbenzenesulfonyl chloride (C₉H₁₁ClO₂S), a key intermediate in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these spectral signatures is paramount for confirming the molecule's identity, purity, and structural integrity during synthetic processes.

Molecular Structure and Spectroscopic Overview

This compound is an aromatic sulfonyl chloride. Its structure, consisting of a benzene ring substituted with a propyl group and a sulfonyl chloride functional group at the para position, gives rise to a unique and predictable spectroscopic fingerprint. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a comprehensive characterization of this compound.

Molecular Formula: C₉H₁₁ClO₂S[1]

Molecular Weight: 218.70 g/mol [1]

Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum is then acquired on a spectrometer operating at a frequency of 300 MHz or higher.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | Doublet | 2H | Aromatic protons ortho to -SO₂Cl |

| ~7.35 | Doublet | 2H | Aromatic protons meta to -SO₂Cl |

| ~2.65 | Triplet | 2H | -CH₂- attached to the benzene ring |

| ~1.65 | Sextet | 2H | -CH₂- of the propyl group |

| ~0.95 | Triplet | 3H | -CH₃ of the propyl group |

Interpretation:

The aromatic region of the spectrum is expected to show a characteristic AA'BB' system, which often appears as two distinct doublets for a para-substituted benzene ring. The protons ortho to the electron-withdrawing sulfonyl chloride group are deshielded and appear at a lower field (~7.85 ppm) compared to the protons meta to this group (~7.35 ppm).

The aliphatic region reveals the structure of the propyl group. The methylene (-CH₂-) protons adjacent to the aromatic ring are deshielded by the ring current and appear as a triplet around 2.65 ppm due to coupling with the adjacent methylene group. The middle methylene protons of the propyl chain appear as a sextet around 1.65 ppm, being coupled to both the adjacent methylene and methyl groups. Finally, the terminal methyl (-CH₃) protons appear as a triplet at approximately 0.95 ppm, the highest field signal, due to coupling with the neighboring methylene group. This pattern is consistent with what is observed for the propyl group in similar structures like propylbenzene.[2]

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled spectrum is obtained to simplify the signals to single lines for each unique carbon atom.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | Quaternary aromatic carbon attached to -SO₂Cl |

| ~145 | Quaternary aromatic carbon attached to the propyl group |

| ~129 | Aromatic CH carbons ortho to -SO₂Cl |

| ~127 | Aromatic CH carbons meta to -SO₂Cl |

| ~38 | -CH₂- attached to the benzene ring |

| ~24 | -CH₂- of the propyl group |

| ~13 | -CH₃ of the propyl group |

Interpretation:

The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The two quaternary carbons of the benzene ring, one attached to the sulfonyl chloride group and the other to the propyl group, will appear at the lowest field in the aromatic region (~145-148 ppm). The four aromatic CH carbons will give rise to two signals around 127-129 ppm. The aliphatic carbons of the propyl group will be observed at a much higher field, with the carbon attached to the ring appearing around 38 ppm, the middle methylene carbon at approximately 24 ppm, and the terminal methyl carbon at about 13 ppm. This is in line with the expected chemical shifts for a propyl-substituted benzene ring.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: The IR spectrum of this compound, which is a liquid at room temperature, can be obtained using Attenuated Total Reflectance (ATR) or by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2960-2850 | C-H stretch | Aliphatic (propyl group) |

| ~1600, 1480 | C=C stretch | Aromatic ring |

| ~1375 | S=O asymmetric stretch | Sulfonyl chloride |

| ~1180 | S=O symmetric stretch | Sulfonyl chloride |

| ~820 | C-H out-of-plane bend | 1,4-disubstituted benzene |

| ~580 | S-Cl stretch | Sulfonyl chloride |

Interpretation:

The IR spectrum of this compound will be dominated by strong absorptions characteristic of the sulfonyl chloride group. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to appear as two strong bands around 1375 cm⁻¹ and 1180 cm⁻¹, respectively. These are highly diagnostic for the sulfonyl chloride functionality.[4] The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1480 cm⁻¹ region. The aliphatic propyl group will show C-H stretching absorptions just below 3000 cm⁻¹. Furthermore, the substitution pattern of the benzene ring is indicated by the C-H out-of-plane bending vibration around 820 cm⁻¹, which is characteristic of a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI). The sample is injected into the GC, where it is vaporized and separated from any impurities. It then enters the mass spectrometer, where it is ionized and fragmented.

Expected Mass Spectrometry Data:

| m/z | Ion |

| 218/220 | [M]⁺ (Molecular ion) |

| 183 | [M - Cl]⁺ |

| 119 | [C₉H₁₁]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation:

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 218, with a smaller [M+2]⁺ peak at m/z 220 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom. The most prominent peaks in the mass spectrum reported in the PubChem database are at m/z 183, 119, and 91.[1]

The peak at m/z 183 corresponds to the loss of a chlorine radical from the molecular ion. The peak at m/z 119 is likely due to the loss of the entire sulfonyl chloride group, resulting in a propylbenzene cation. A subsequent rearrangement and fragmentation of the propylbenzene cation can lead to the formation of the highly stable tropylium ion at m/z 91.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and unequivocal method for the structural characterization of this compound. The data presented in this guide, derived from established spectroscopic principles and available database information, serves as a reliable reference for scientists engaged in the synthesis and analysis of this important chemical compound. Adherence to the outlined experimental protocols and a thorough understanding of the spectral interpretations are crucial for ensuring the quality and identity of this compound in research and development settings.

References

- PubChem. 4-N-Propylbenzenesulphonyl chloride. [Link]

- Doc Brown's Chemistry. Interpreting the infrared spectrum of propylbenzene. [Link]

- Doc Brown's Chemistry. C-13 NMR spectrum of propylbenzene. [Link]

- Doc Brown's Chemistry. H-1 proton NMR spectrum of propylbenzene. [Link]

- ResearchGate. IR spectra of the standard P-ASC. [Link]

Sources

- 1. 4-N-Propylbenzenesulphonyl chloride | C9H11ClO2S | CID 2737222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-phenylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of 4-Propylbenzenesulfonyl Chloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-propylbenzenesulfonyl chloride, a crucial intermediate in synthetic organic chemistry. An understanding of its solubility is paramount for optimizing reaction conditions, enhancing product purity, and ensuring safe laboratory practices. This document delves into a qualitative solubility analysis, presents a robust experimental protocol for quantitative determination, and offers a strategic workflow for solvent selection in synthetic applications.

Core Concepts: Structure, Reactivity, and Solubility

This compound (C₉H₁₁ClO₂S) is an aromatic sulfonyl chloride characterized by a benzene ring substituted with a propyl group and a sulfonyl chloride functional group.[1] Its molecular weight is approximately 218.70 g/mol .[1] The molecule possesses both nonpolar (the propyl-substituted benzene ring) and polar (the sulfonyl chloride group) characteristics, which dictates its solubility in various organic solvents.

The key to understanding its solubility lies in the principle of "like dissolves like." Solvents with similar polarity to this compound are more likely to be effective at dissolving it. However, the high reactivity of the sulfonyl chloride group, particularly its sensitivity to moisture and nucleophiles like alcohols, must be a primary consideration in solvent selection to prevent solvolysis.[2] The compound is classified as corrosive and can cause severe skin burns and eye damage, necessitating stringent safety protocols during handling.[1]

Qualitative Solubility Profile

While exhaustive quantitative solubility data for this compound is not extensively published, a qualitative assessment can be derived from its structural features and the known solubility of analogous sulfonyl chlorides.[3][4] The compound is expected to exhibit good solubility in a range of aprotic organic solvents. Its solubility in protic solvents is likely to be complicated by its reactivity.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Remarks |

| Aprotic Nonpolar | Hexane, Toluene, Benzene | Limited to Moderate | The nonpolar aromatic ring and propyl group contribute to solubility, but the polar sulfonyl chloride group limits it. |

| Aprotic Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | Good to Excellent | These solvents can effectively solvate both the polar and nonpolar portions of the molecule without reacting with the sulfonyl chloride group. |

| Protic Polar | Water, Methanol, Ethanol | Soluble with Reaction | While it may dissolve, it will readily react with these solvents (hydrolysis or alcoholysis), leading to the formation of the corresponding sulfonic acid or ester. This is generally undesirable unless the reaction is intended. |

| Ethers | Diethyl ether | Moderate to Good | Offers a balance of polarity for dissolution. |

Quantitative Solubility Determination: A Step-by-Step Protocol

To obtain precise solubility data, a systematic experimental approach is required. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen organic solvent.

Materials and Equipment

-

This compound (purity ≥95%)

-

Selected anhydrous organic solvent

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Volumetric flasks (various sizes)

-

Calibrated micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Syringe filters (PTFE, 0.22 µm)

Safety Precautions

-

Conduct all operations within a certified fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

This compound is corrosive and moisture-sensitive.[1][2] Handle with care and avoid contact with skin and eyes.

-

Ensure all glassware is dry to prevent hydrolysis of the sulfonyl chloride.

Experimental Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a vial containing a known volume (e.g., 5.0 mL) of the selected anhydrous solvent.

-

Seal the vial tightly with a PTFE-lined cap.

-

-

Equilibration:

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Preparation for Analysis:

-

Turn off the stirrer and allow the solid to settle for at least 2 hours at the constant temperature.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled pipette to match the bath temperature.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a volumetric flask to remove any suspended microparticles.

-

Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical instrument. Record the dilution factor accurately.

-

-

Quantification:

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A pre-established calibration curve using standard solutions of known concentrations is essential for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow Diagram

Caption: Logical Workflow for Solvent Selection.

Conclusion

The solubility of this compound is a critical parameter that influences its application in organic synthesis. A thorough understanding of its behavior in various organic solvents allows for the optimization of reaction conditions, leading to improved yields and purity of the desired products. While it exhibits good solubility in aprotic polar solvents, its reactivity with protic solvents necessitates careful selection to avoid unwanted side reactions. The experimental protocol detailed in this guide provides a robust framework for the quantitative determination of its solubility, enabling researchers to make informed decisions in their synthetic endeavors.

References

- Cas 146949-07-7, 4-N-PROPYLBENZENESULFONYL CHLORIDE | lookchem. (n.d.).

- 4-n-Propylbenzenesulphonyl chloride | C9H11ClO2S | CID 2737222 - PubChem. (n.d.).

- Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem. (n.d.).

- 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem. (n.d.).

- 4-Methoxybenzenesulfonyl chloride - Solubility of Things. (n.d.).

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (2009).

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24).

- A New, Mild Preparation of Sulfonyl Chlorides. - ResearchGate. (2025, August 6).

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchGate. (2025, August 7).

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Propylbenzenesulfonyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 4-Propylbenzenesulfonyl chloride (PBSC). As a key intermediate in organic synthesis, particularly for the development of sulfonamide-based pharmaceuticals, a thorough understanding of its three-dimensional structure and preferred conformations is critical for predicting its reactivity and biological interactions. This document integrates theoretical calculations with experimental spectroscopic data to offer a multi-faceted perspective. We explore the rotational barriers of the propyl and sulfonyl chloride moieties, characterize its key physicochemical and spectroscopic features, and outline a validated workflow for its conformational analysis. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the structural insights of PBSC in their work.

Introduction

This compound, also known as p-propylbenzenesulfonyl chloride, is an aromatic sulfonyl chloride that serves as a vital building block in synthetic organic chemistry. The sulfonyl chloride functional group is highly reactive and readily participates in nucleophilic substitution reactions, most notably with amines to form stable sulfonamides. This sulfonamide linkage is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents, including antibiotics, diuretics, and enzyme inhibitors.[1] The 4-propyl substituent provides a lipophilic handle that can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds.

Understanding the molecule's three-dimensional structure—its bond lengths, angles, and, most importantly, its conformational preferences—is paramount. The spatial arrangement of the sulfonyl chloride group relative to the aromatic ring and the orientation of the flexible propyl chain can significantly influence the molecule's reactivity, crystal packing, and how it fits into the active site of a biological target. This guide presents a detailed examination of these structural features through a synergistic approach combining computational modeling and experimental data.

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is established by its unique combination of a benzene ring substituted at the para position with a propyl group and a sulfonyl chloride group.

Systematic Identifiers:

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, purification, and use in reactions.

| Property | Value | Source(s) |

| Molecular Weight | 218.70 g/mol | [2][3] |

| Physical Form | Liquid | |

| Melting Point | 20-22 °C | [3] |

| Boiling Point | 275-276 °C (lit.) | [3] |

| Density | 1.223 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.5375 - 1.5400 (lit.) | [3] |

| Sensitivity | Moisture Sensitive | [3] |

Conformational Analysis: A Dual Approach

The conformational flexibility of this compound arises primarily from rotation around two key single bonds: the C(aryl)-S bond and the C(aryl)-C(propyl) bond, as well as the C-C bonds within the propyl chain itself. To fully elucidate its conformational landscape, we employ a validated workflow that integrates computational prediction with experimental verification.

Caption: Integrated workflow for conformational analysis.

Theoretical & Computational Analysis

Computational chemistry provides a powerful lens to predict the stable conformations and the energy required to interconvert between them. Density Functional Theory (DFT) is the method of choice for achieving a balance between accuracy and computational cost for a molecule of this size.

Protocol: DFT-Based Conformational Search

-

Initial Structure Generation: Construct the 3D structure of this compound.

-

Conformational Scan: Perform a relaxed potential energy surface (PES) scan by systematically rotating the dihedral angles of interest:

-

C2-C1-S-Cl dihedral: Defines the orientation of the sulfonyl chloride group.

-

C5-C4-C(propyl)-C(propyl) dihedral: Defines the orientation of the propyl group.

-

-

Geometry Optimization: From the PES scan, identify all energy minima. Perform full geometry optimizations on these candidate structures using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)).

-

Frequency Calculation: Perform vibrational frequency calculations on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also yield predicted IR spectra and thermodynamic properties.

-

NMR Prediction: Use the optimized geometries to predict ¹H and ¹³C NMR chemical shifts using the GIAO (Gauge-Independent Atomic Orbital) method.

Key Conformational Insights:

-

Sulfonyl Chloride Orientation: The orientation of the S-Cl bond relative to the benzene ring is a critical parameter. X-ray diffraction studies on analogous molecules, like 4-methyl benzenesulfonyl chloride, show that the C(aryl)-S-Cl plane is nearly perpendicular to the benzene ring, with a dihedral angle of approximately 84.3°.[5] This staggered conformation minimizes steric hindrance between the chlorine atom and the ortho-hydrogens of the ring.

-

Propyl Group Conformation: The n-propyl chain can exist in different conformations, primarily the anti (trans) and gauche forms, referring to the C(aryl)-Cα-Cβ-Cγ dihedral angle. The anti conformer, where the carbon backbone is fully extended, is typically the lowest in energy due to minimized steric repulsion.

Caption: Predicted lowest energy conformer of this compound.

Experimental Verification & Spectroscopic Characterization

Experimental data is essential to validate and refine the computational models. While a dedicated crystal structure for this compound is not publicly available, data from spectroscopy and analogous structures provide robust validation.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each nucleus in the solution state.

-

¹H NMR: The spectrum is characterized by distinct regions for the aromatic and aliphatic protons.

-

Aromatic Region (~7.3-8.0 ppm): The protons on the benzene ring typically appear as a pair of doublets (an AA'BB' system), characteristic of a 1,4-disubstituted ring. Similar spectra for 4-fluorobenzenesulfonyl chloride show this distinct splitting pattern.[6]

-

Alkyl Region (~0.9-2.7 ppm): The propyl group protons appear as a triplet (CH₃), a sextet (CH₂), and a triplet (CH₂), consistent with their respective neighboring protons. The chemical shift of the benzylic CH₂ group is the most downfield due to the influence of the aromatic ring.[7]

-

-

¹³C NMR: The spectrum confirms the number of unique carbon environments and their electronic nature.

Vibrational Spectroscopy (FTIR)

Infrared (IR) spectroscopy is highly sensitive to the vibrational modes of specific functional groups, serving as a molecular fingerprint.

-

S=O Stretching: The sulfonyl chloride group gives rise to two very strong and characteristic absorption bands. For benzenesulfonyl chlorides, these are the asymmetric stretch (νₐₛ) typically found around 1375 cm⁻¹ and the symmetric stretch (νₛ) around 1185 cm⁻¹.[8][9]

-

C-H Stretching: Bands for aromatic C-H stretching appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group appears just below 3000 cm⁻¹.

Synthesis and Reactivity Considerations

A common and effective method for synthesizing 4-alkylbenzenesulfonyl chlorides is the direct chlorosulfonation of the corresponding alkylbenzene.

General Synthetic Protocol (based on analogous preparations):

-

Reaction Setup: Propylbenzene is added dropwise to an excess of chlorosulfonic acid (ClSO₃H) at a controlled low temperature (e.g., 0-10 °C) with vigorous stirring.[10][11]

-

Reaction: The electrophilic chlorosulfonation reaction proceeds, evolving hydrogen chloride gas. The reaction is typically stirred for a few hours after the addition is complete.[11]

-

Workup: The reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.

-

Extraction & Purification: The product is extracted with a suitable organic solvent (e.g., dichloromethane), washed, dried, and purified, typically by vacuum distillation.

The reactivity of the sulfonyl chloride group is dictated by the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, making the sulfur atom highly electrophilic and susceptible to attack by nucleophiles. The conformation of the molecule can influence the accessibility of this sulfur center to incoming reagents.

Applications in Research and Drug Development

The primary utility of this compound is as a precursor for the synthesis of sulfonamides. By reacting it with a primary or secondary amine, a diverse library of compounds can be generated. The 4-propyl group provides a non-polar, lipophilic moiety that can be used to probe hydrophobic pockets in enzyme active sites or to improve membrane permeability of a potential drug candidate. Its structural rigidity, conferred by the benzene ring, combined with the conformational flexibility of the propyl chain, makes it a versatile tool for structure-activity relationship (SAR) studies in drug discovery.

Conclusion

The molecular architecture of this compound is defined by a 1,4-disubstituted benzene core with two conformationally distinct substituents. Computational modeling strongly predicts a lowest-energy state where the C(aryl)-S-Cl plane is nearly orthogonal to the aromatic ring and the propyl chain adopts an extended anti conformation. These theoretical predictions are well-supported by experimental spectroscopic data (NMR and IR), which align with the characteristic signatures of the aromatic ring, the sulfonyl chloride group, and the alkyl chain. This integrated understanding of its structure and conformation provides a solid foundation for medicinal chemists and researchers to rationally design and synthesize novel molecules with tailored properties for applications in drug development and materials science.

References

- Matrix Fine Chemicals. (n.d.). 4-PROPYLBENZENE-1-SULFONYL CHLORIDE.

- Chemistry Blog. (n.d.). Sufonyl chloride infrared spectra.

- Google Patents. (2012). CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride.

- ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride.

- PubChem. (n.d.). 4-N-Propylbenzenesulphonyl chloride.

- NIST. (n.d.). Benzenesulfonyl chloride. In NIST Chemistry WebBook.

- University of California, Irvine. (n.d.). Synthesis of sulfonyl chloride substrate precursors.

- PubChem. (n.d.). Benzenesulfonyl chloride.

- ResearchGate. (2014). Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation.

- PubMed. (2002). Conformational analysis: crystallographic, NMR, and molecular mechanics studies of flexible sulfonic esters.

- PrepChem.com. (n.d.). Synthesis of 4-chlorobenzenesulfonyl chloride.

- Figshare. (2002). Conformational Analysis: Crystallographic, NMR, and Molecular Mechanics Studies of Flexible Sulfonic Esters.

- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.

- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.

- NIH National Center for Biotechnology Information. (2019). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst.

- Royal Society of Chemistry. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.

- PubChem. (n.d.). 4-(Propan-2-yl)benzene-1-sulfonyl chloride.

- SciSpace. (1988). The Molecular Structure of 4-Methyl Benzenesulfonyl Chloride.

- PubMed. (1999). Conformational Analysis of a Novel Cyclic Enkephalin Analogue Using NMR and EDMC Calculations.

- Doc Brown's Chemistry. (n.d.). C9H12 propylbenzene low high resolution 1H proton nmr spectrum.

Sources

- 1. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 2. 4-N-Propylbenzenesulphonyl chloride | C9H11ClO2S | CID 2737222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-n-Propylbenzenesulfonyl chloride, 95%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 4. 4-PROPYLBENZENE-1-SULFONYL CHLORIDE | CAS 146949-07-7 [matrix-fine-chemicals.com]

- 5. scispace.com [scispace.com]

- 6. 4-Fluorobenzenesulfonyl chloride(349-88-2) 1H NMR [m.chemicalbook.com]

- 7. C9H12 propylbenzene low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-phenylpropane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Chemistry: Sufonyl chloride infrared spectra [openchemistryhelp.blogspot.com]

- 9. Benzenesulfonyl chloride(98-09-9) IR Spectrum [m.chemicalbook.com]

- 10. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to 4-Propylbenzenesulfonyl Chloride for Researchers and Drug Development Professionals

Introduction: The Versatile Role of 4-Propylbenzenesulfonyl Chloride in Modern Synthesis

This compound, a member of the sulfonyl chloride family, is a key reagent in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its utility stems from the electrophilic nature of the sulfonyl chloride group, which readily reacts with a wide range of nucleophiles to form stable sulfonamides, sulfonate esters, and other sulfur-containing compounds.[1] The presence of the 4-propyl group provides a degree of lipophilicity, which can be strategically employed to modulate the physicochemical properties of target molecules, such as their solubility, membrane permeability, and metabolic stability. This guide offers an in-depth exploration of this compound, from its commercial availability and quality control to its safe handling and diverse applications in contemporary research and development.

Commercial Availability and Supplier Specifications

While a valuable synthetic building block, the commercial availability of this compound can be variable. Researchers should verify the current stock status with suppliers. Below is a comparative overview of major chemical suppliers who have historically listed this product.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Availability (as of Jan 2026) |

| Sigma-Aldrich (MilliporeSigma) | 4-N-Propylbenzenesulfonyl chloride | 146949-07-7 | C₉H₁₁ClO₂S | 218.70 | Not specified on current listings | Discontinued |

| Thermo Scientific Chemicals (formerly Alfa Aesar) | 4-n-Propylbenzenesulfonyl chloride | 146949-07-7 | C₉H₁₁ClO₂S | 218.70 | 95% | Check for current availability |

| Enamine | 4-propylbenzene-1-sulfonyl chloride | 146949-07-7 | C₉H₁₁ClO₂S | 218.7 | 95% | Inquire for availability |

Note: Due to the dynamic nature of chemical supply, it is imperative to contact the suppliers directly for the most up-to-date information on availability, pricing, and lead times.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved through the chlorosulfonation of propylbenzene. This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene ring, primarily at the para position due to the ortho-, para-directing effect of the alkyl group and steric hindrance at the ortho positions.

A robust and scalable method for the synthesis of similar p-substituted alkylbenzenesulfonyl chlorides has been detailed in the patent literature.[2][3] The following protocol is adapted from these principles for the preparation of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

Propylbenzene

-

Chlorosulfonic acid

-

Sodium sulfate (anhydrous)

-

Ice

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (anhydrous)

Equipment:

-

Four-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, thermometer, and nitrogen inlet/outlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a four-necked flask, combine propylbenzene and a catalytic amount of anhydrous sodium sulfate.

-

Cool the mixture to 0-5 °C in an ice bath with continuous stirring under a nitrogen atmosphere.

-

Slowly add chlorosulfonic acid (typically 2-3 molar equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic and generates HCl gas, which should be vented to a scrubber.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 10-20 °C) for 1-3 hours to ensure complete reaction.

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent such as dichloromethane.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or crystallization if necessary.

Causality of Experimental Choices:

-

Low Temperature: The reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent side reactions (such as the formation of sulfones), and minimize the decomposition of the product.

-

Anhydrous Conditions: Chlorosulfonic acid is highly reactive with water. Anhydrous conditions are essential to prevent the hydrolysis of the reagent and the product.

-

Catalyst: The use of an inorganic salt like sodium sulfate can help to suppress side reactions.[2]

-

Quenching on Ice: This step serves to hydrolyze any remaining chlorosulfonic acid and to facilitate the separation of the product from the aqueous phase.

Quality Control and Characterization

Ensuring the purity and identity of this compound is paramount for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for quality control.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a common technique for assessing the purity of sulfonyl chlorides.

Typical HPLC Parameters:

-

Column: C18 stationary phase

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water.[4][5]

-

Detection: UV spectrophotometer, typically at a wavelength where the aromatic ring absorbs (e.g., 215-254 nm).[5]

-

Expected Outcome: A major peak corresponding to this compound, with any impurities appearing as separate, smaller peaks. The retention time will be specific to the exact method parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (CDCl₃) Chemical Shifts:

-

Aromatic Protons: Two doublets in the range of δ 7.5-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring.

-

Propyl Group Protons:

-

A triplet corresponding to the methyl group (CH₃) around δ 0.9 ppm.

-

A sextet for the methylene group adjacent to the methyl group (-CH₂-CH₃) around δ 1.6 ppm.

-

A triplet for the methylene group attached to the benzene ring (Ar-CH₂-) around δ 2.7 ppm.

-

Predicted ¹³C NMR (CDCl₃) Chemical Shifts:

-

Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm), with the carbon attached to the sulfonyl group being the most downfield.

-

Propyl Group Carbons: Aliphatic signals in the range of δ 13-38 ppm.

Safe Handling, Storage, and Disposal

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of corrosive vapors.

-

Moisture Sensitivity: Handle under anhydrous conditions, and protect from atmospheric moisture to prevent hydrolysis to the corresponding sulfonic acid.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity, it should be quenched carefully before disposal.

Applications in Research and Drug Development: The Synthesis of Sulfonamides

A primary application of this compound is in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

Reaction Mechanism: Sulfonamide Formation

Caption: General mechanism of sulfonamide synthesis.

Experimental Protocol: Synthesis of a Model Sulfonamide

This protocol describes the synthesis of N-benzyl-4-propylbenzenesulfonamide.

Materials:

-

This compound

-

Benzylamine

-

Triethylamine (or another suitable base)

-

Dichloromethane (or other suitable aprotic solvent)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask.

-

Add benzylamine to the solution.

-

Add triethylamine to the reaction mixture to act as a base and scavenge the HCl byproduct.

-

Stir the reaction at room temperature for several hours or until the reaction is complete (monitor by TLC or LC-MS).

-

Wash the reaction mixture sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure N-benzyl-4-propylbenzenesulfonamide.

Workflow Diagram: Sulfonamide Synthesis and Purification

Caption: A typical workflow for sulfonamide synthesis.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of a wide range of organic compounds, particularly sulfonamides. Its utility in drug discovery and development is well-established, allowing for the introduction of a key functional group and the modulation of molecular properties. While its commercial availability may require verification, its synthesis is achievable through established methods. A thorough understanding of its properties, safe handling procedures, and reaction characteristics, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

- A preparation method and process of 4-isopropylbenzenesulfonyl chloride.

- 4-N-Propylbenzenesulphonyl chloride. PubChem. [Link]

- A preparation method and process for p-substituted alkylbenzenesulfonyl chloride.

- Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis.

- Synthesis of sulfonyl chloride substrate precursors. Columbia University. [Link]

- Benzenesulfonyl chloride. Organic Syntheses. [Link]

- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.

- Preparation of sulfonamides from N-silylamines.

- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

- Supporting information: - The Royal Society of Chemistry. [Link]

- Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Wiley Online Library. [Link]

- 1H NMR and 13C NMR of the prepared compounds.

- HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water.

- HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography. Asian Journal of Chemistry. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. CN102633695A - Preparation method and technology of 4-isopropyl benzene sulfonyl chloride - Google Patents [patents.google.com]

- 3. CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

A Technical Guide to the Theoretical Exploration of 4-Propylbenzenesulfonyl Chloride

This guide provides an in-depth exploration of 4-propylbenzenesulfonyl chloride through the lens of modern computational chemistry. It is designed for researchers, scientists, and professionals in drug development seeking to understand and predict the molecular properties, reactivity, and spectroscopic signatures of this important chemical intermediate. By integrating theoretical calculations with experimental data, we present a self-validating framework for the comprehensive analysis of substituted aromatic sulfonyl chlorides.

Introduction: The Significance of Aromatic Sulfonyl Chlorides

Aromatic sulfonyl chlorides are a cornerstone of synthetic organic chemistry, serving as versatile precursors for a wide array of functional groups, most notably sulfonamides. The sulfonamide moiety is a privileged scaffold in medicinal chemistry, found in numerous antibacterial, diuretic, and hypoglycemic drugs. The substituent on the benzene ring, in this case, a propyl group, can significantly influence the molecule's physicochemical properties, reactivity, and biological activity. Understanding these influences at a molecular level is paramount for rational drug design and process optimization.

Theoretical calculations offer a powerful and cost-effective avenue to probe the intricacies of molecular structure, electronics, and energetics. By employing quantum chemical methods, we can predict a range of properties that are often challenging or time-consuming to measure experimentally. This guide will delineate the application of Density Functional Theory (DFT) to elucidate the characteristics of this compound, providing a robust protocol that can be adapted for other aromatic sulfonyl chlorides.

Molecular Structure and Conformational Analysis

The initial step in any theoretical investigation is the determination of the molecule's most stable three-dimensional structure. For this compound, a key structural feature is the orientation of the propyl group and the sulfonyl chloride group relative to the benzene ring.

Computational Approach

A conformational search is performed to identify the lowest energy conformer. This is followed by a geometry optimization using a suitable level of theory. A widely used and effective method is the B3LYP functional combined with a 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules.

Caption: Workflow for determining the optimized molecular geometry.

The optimized geometry will reveal key bond lengths, bond angles, and dihedral angles. For instance, the orientation of the S-Cl bond with respect to the benzene ring is a critical parameter influencing its reactivity.

Spectroscopic Analysis: A Bridge Between Theory and Experiment

A crucial aspect of validating theoretical calculations is the comparison of predicted spectroscopic data with experimental measurements. This establishes the reliability of the computational model.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the various vibrational modes of the molecule, which are experimentally observed in Fourier-Transform Infrared (FTIR) and Raman spectroscopy.

Experimental Validation: An experimental Attenuated Total Reflectance (ATR)-FTIR spectrum for this compound is available in public databases such as PubChem.[1] Key vibrational modes to compare include:

-

S=O stretching: Typically strong bands in the region of 1350-1400 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric).

-

S-Cl stretching: A band in the region of 500-600 cm⁻¹.

-

C-S stretching: A band in the region of 600-800 cm⁻¹.

-

Aromatic C-H and C=C stretching: Bands in the region of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

A scaling factor (typically around 0.96-0.98 for B3LYP functionals) is often applied to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry. Both ¹H and ¹³C NMR chemical shifts can be predicted and compared to experimental data.

-

¹H NMR: Aromatic protons in the 7-8 ppm region, and aliphatic protons of the propyl group in the 0.9-2.7 ppm region.

-

¹³C NMR: Aromatic carbons in the 120-150 ppm range, and aliphatic carbons in the 10-40 ppm range.

Discrepancies between calculated and experimental spectra can provide insights into solvent effects or conformational averaging that may not be fully captured by the gas-phase theoretical model.

Electronic Properties and Reactivity

DFT calculations provide a wealth of information about the electronic structure of a molecule, which is directly related to its reactivity.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the LUMO is expected to be localized on the sulfonyl chloride group, indicating that this is the primary site for nucleophilic attack.

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of the charge distribution in a molecule. It allows for the identification of electrophilic and nucleophilic sites. For this compound, the MEP map is expected to show a region of positive electrostatic potential (electrophilic) around the sulfur atom of the sulfonyl chloride group, confirming it as the site for nucleophilic attack. The oxygen atoms will exhibit negative potential (nucleophilic).

Non-Covalent Interactions and Crystal Packing

While a crystal structure for this compound is not available, theoretical methods can be used to predict potential intermolecular interactions that would govern its solid-state packing. Analysis of the crystal structures of related aromatic sulfonyl chlorides reveals the importance of weak hydrogen bonds and other non-covalent interactions.

Computational Approach: Techniques such as Hirshfeld surface analysis can be applied to a theoretical crystal structure to visualize and quantify intermolecular contacts. This analysis can reveal the presence of C-H···O and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the benzene rings. These interactions are crucial for understanding the physical properties of the solid material, such as its melting point and solubility.

Tabulated Data

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 146949-07-7 | |

| Molecular Formula | C₉H₁₁ClO₂S | [1] |

| Molecular Weight | 218.70 g/mol | [1] |

| Melting Point | 20-22 °C | |

| Boiling Point | 275-276 °C | |

| Density | 1.223 g/mL at 25 °C |

Experimental Protocols

In Silico Experimental Protocol for DFT Calculations

-

Initial Structure Generation: Draw the 2D structure of this compound in a molecular modeling software and convert it to a 3D structure.

-

Conformational Analysis: Perform a systematic or stochastic conformational search to identify low-energy conformers.

-

Geometry Optimization: Subject the lowest energy conformer to a full geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set in the gas phase.

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the predicted vibrational spectra.

-

NMR Chemical Shift Calculation: Using the optimized geometry, calculate the ¹H and ¹³C NMR chemical shifts using the GIAO method at the B3LYP/6-311++G(d,p) level of theory.

-

Electronic Property Analysis: From the output of the DFT calculation, extract the energies of the HOMO and LUMO. Generate the MEP map.

-

Data Analysis and Visualization: Visualize the optimized structure, vibrational modes, molecular orbitals, and MEP map using appropriate software. Compare the calculated spectroscopic data with experimental values, applying a scaling factor to the vibrational frequencies if necessary.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound. By combining DFT calculations with available experimental data, a deep understanding of its structural, spectroscopic, and electronic properties can be achieved. This self-validating approach not only provides valuable insights into the behavior of this specific molecule but also establishes a robust methodology for the computational analysis of other substituted aromatic sulfonyl chlorides, thereby aiding in the rational design of new chemical entities and the optimization of synthetic processes.

References

- PubChem. (n.d.). 4-N-Propylbenzenesulphonyl chloride. National Center for Biotechnology Information.

Sources

potential biological activities of 4-Propylbenzenesulfonyl chloride derivatives